(S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione

Asymmetric synthesis Aldol reaction Chiral auxiliary

Procurement challenge: Synthesizing both Evans syn and non-Evans syn aldol adducts typically demands multiple chiral auxiliaries, inflating inventory costs and complicating supply logistics. (S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione (CAS 145588-95-0) resolves this bottleneck. • Dual stereocontrol: Access both syn diastereomers from a single auxiliary by modulating TiCl₄/amine stoichiometry, eliminating auxiliary re-screening. • Streamlined cleavage: DIBAL-H directly liberates chiral aldehydes in one step-unavailable with classical Evans oxazolidinones-preserving acid/base-sensitive substrates. • Process-scale economy: Derived from L-phenylalanine, more cost-efficient than L-valine-based analogs, with retained high selectivity. • Expanded scope: Organocuprate-mediated conjugate additions yield anti β-branched building blocks for polyketide and alkaloid synthesis.

Molecular Formula C13H15NO2S
Molecular Weight 249.33 g/mol
CAS No. 145588-95-0
Cat. No. B124641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione
CAS145588-95-0
Molecular FormulaC13H15NO2S
Molecular Weight249.33 g/mol
Structural Identifiers
SMILESCCC(=O)N1C(COC1=S)CC2=CC=CC=C2
InChIInChI=1S/C13H15NO2S/c1-2-12(15)14-11(9-16-13(14)17)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m0/s1
InChIKeyRMIDPJIHKSUBCO-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione – Chiral Auxiliary


(S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione (CAS 145588-95-0) belongs to the class of N-acyl-1,3-oxazolidine-2-thiones, a group of chiral auxiliaries recognized as sulfur-containing variants of the classical Evans oxazolidinone auxiliaries [1]. Its core structure comprises a five-membered oxazolidine ring bearing a benzyl group at the 4-position and a propionyl moiety at the nitrogen, with a thiocarbonyl group at the 2-position in place of the carbonyl found in oxazolidinones. This compound is principally employed in asymmetric aldol additions, alkylations, and conjugate additions to direct the stereochemical outcome of carbon–carbon bond-forming reactions, enabling the preparation of enantiomerically enriched intermediates for complex natural product and pharmaceutical synthesis [2].

Why Oxazolidinones Cannot Substitute This Auxiliary


In procurement and synthetic planning, oxazolidinones and oxazolidinethiones are not interchangeable despite their structural resemblance. The thiocarbonyl moiety in (S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione fundamentally alters both the stereochemical outcome of asymmetric reactions and the downstream cleavage options. Substituting an oxazolidinone (e.g., the corresponding Evans propionyl oxazolidinone) for the oxazolidinethione can lead to divergent stereoselectivity under identical reaction conditions [1]. Furthermore, oxazolidinethiones are distinguished by their susceptibility to reductive cleavage with diisobutylaluminum hydride (DIBAL-H), directly liberating the chiral aldehyde product and recovering the auxiliary, a transformation that is not directly accessible with oxazolidinones and can significantly streamline synthetic sequences for fragile or highly functionalized targets [2].

(S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione: Quantitative Evidence vs. Analogues


Aldol Diastereoselectivity: Oxazolidinethione vs. Oxazolidinone

In titanium tetrachloride-mediated aldol additions, N-propionyl oxazolidinones and oxazolidinethiones both afford the Evans syn product with high selectivity under standard conditions (1 equiv TiCl4, 2 equiv (−)-sparteine or 1 equiv (−)-sparteine/1 equiv NMP), with selectivities ranging from 97:3 to >99:1 for both auxiliary classes [1]. However, oxazolidinethiones possess the unique ability to access the non-Evans syn aldol adduct by simply adjusting the Lewis acid/amine base stoichiometry—a stereochemical outcome that is not readily achievable with the corresponding oxazolidinone auxiliaries under similar conditions [1]. This stereodivergence is attributed to a switch between chelated and non-chelated transition states, a mechanistic pathway enabled by the thiocarbonyl group's distinct coordination chemistry [2].

Asymmetric synthesis Aldol reaction Chiral auxiliary Diastereoselectivity

DIBAL-H Reductive Cleavage

Oxazolidinethione auxiliaries, including the 4-benzyl derivative, can be directly cleaved by treatment with diisobutylaluminum hydride (DIBAL-H) to yield the corresponding aldehyde and regenerate the chiral auxiliary [1]. This reductive cleavage pathway represents a notable advantage over classical oxazolidinone auxiliaries, which typically require multi-step sequences (e.g., reduction to alcohol followed by oxidative cleavage or nucleophilic acyl substitution) to liberate the chiral product [1]. The direct DIBAL-H reduction is particularly valuable when synthesizing compounds that are sensitive to harsher cleavage conditions or when the desired target is an aldehyde intermediate.

Auxiliary removal Reductive cleavage DIBAL-H Aldehyde synthesis

Synthetic Accessibility: 4-Benzyl vs. 4-Isopropyl

A facile synthetic route to 4-substituted oxazolidine-2-thiones has been established using carbon disulfide and the corresponding chiral amino alcohol in the presence of potassium carbonate and hydrogen peroxide, yielding 4-benzyl-, 4-isopropyl-, and 4-phenyloxazolidine-2-thiones in synthetically useful quantities [1]. While the 4-isopropyl variant is often associated with higher stereoselectivity in certain transformations (e.g., α-aminoxylation, where it delivers a single diastereomer [2]), the 4-benzyl derivative offers distinct practical advantages: it is prepared from L-phenylalanine, a less expensive amino acid than L-valine, and the benzyl group can provide enhanced crystallinity for purification and structural characterization [3]. The choice of 4-substituent thus presents a trade-off between maximal stereoselectivity and cost/synthetic convenience, with the benzyl variant occupying a favorable position for large-scale or budget-constrained applications.

Auxiliary synthesis Cost efficiency Scalability

Applications of (S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione


Stereodivergent Synthesis of Syn Aldol Motifs

Leverage the ability of (S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione to produce either the Evans syn or non-Evans syn aldol adduct by modulating the TiCl4/amine base stoichiometry. This is particularly valuable in complex natural product synthesis where both syn stereoisomers are required at different stages or where the non-Evans syn product serves as a key intermediate [1]. The use of a single auxiliary for both outcomes reduces inventory complexity and minimizes the need for auxiliary screening.

Aldehyde Synthesis via DIBAL-H Reductive Cleavage

Employ (S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione in synthetic sequences that require a chiral aldehyde as the ultimate product or as a late-stage intermediate. Treatment with DIBAL-H directly liberates the aldehyde and recovers the auxiliary in one step, avoiding multi-step cleavage protocols associated with oxazolidinones [2]. This is especially advantageous when working with acid- or base-sensitive substrates that would degrade under alternative cleavage conditions.

Cost-Effective Scale-Up of Chiral Auxiliary Reactions

Select (S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione for larger-scale asymmetric syntheses where auxiliary cost is a significant factor. The benzyl-substituted oxazolidinethione is derived from L-phenylalanine, which is more economical than the L-valine required for the isopropyl analog [3]. The favorable cost profile, combined with retained high stereoselectivity in many transformations, makes this auxiliary a practical choice for process development and pilot-plant operations.

Conjugate Additions with Tunable Diastereocontrol

Apply (S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione in organocuprate-mediated conjugate additions to N-enoyl oxazolidinethiones. The reaction proceeds with preferential formation of the anti diastereomer under syn-s-cis conformational control [4]. This method expands the auxiliary's utility beyond aldol chemistry, offering access to β-branched chiral building blocks that are common in polyketide and alkaloid synthesis.

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